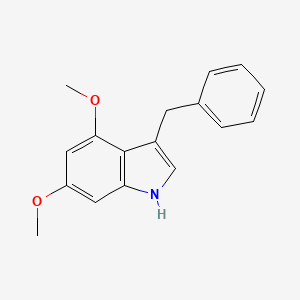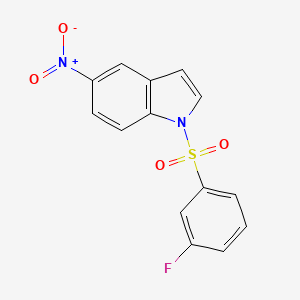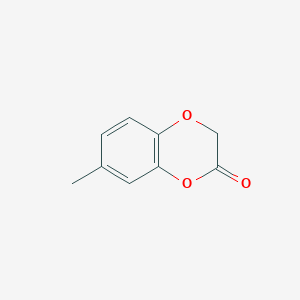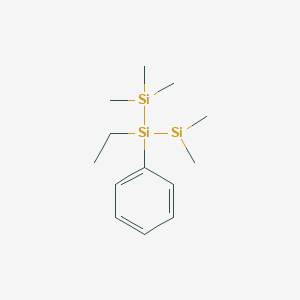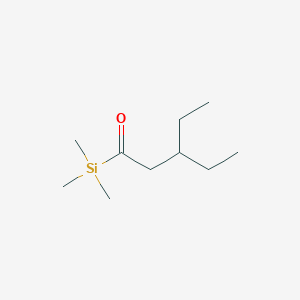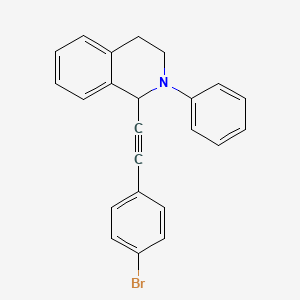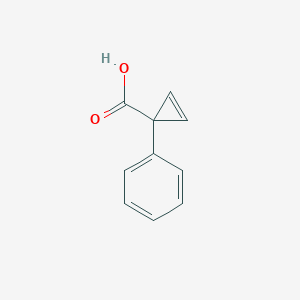
2-Cyclopropene-1-carboxylic acid, 1-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopropene-1-carboxylic acid, 1-phenyl- is an organic compound with the molecular formula C10H8O2. It is characterized by a cyclopropene ring attached to a carboxylic acid group and a phenyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropene-1-carboxylic acid, 1-phenyl- typically involves the cyclopropanation of phenylacetylene followed by oxidation. One common method includes the reaction of phenylacetylene with diazomethane to form a cyclopropene intermediate, which is then oxidized to yield the desired carboxylic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited demand. the laboratory synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification processes.
化学反応の分析
Types of Reactions
2-Cyclopropene-1-carboxylic acid, 1-phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohols.
Substitution: Results in substituted aromatic compounds.
科学的研究の応用
2-Cyclopropene-1-carboxylic acid, 1-phenyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the synthesis of specialized materials and compounds.
作用機序
The mechanism of action of 2-Cyclopropene-1-carboxylic acid, 1-phenyl- involves its interaction with various molecular targets. The cyclopropene ring is highly strained, making it reactive towards nucleophiles and electrophiles. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
類似化合物との比較
Similar Compounds
1-Phenylcyclopropanecarboxylic acid: Similar structure but lacks the cyclopropene ring.
2-Cyclopropene-1-carboxylic acid, 2,3-diphenyl-: Contains additional phenyl groups, altering its reactivity and properties.
Cyclopropane-1-carboxylic acid, 2-methoxy-2-phenyl, ethyl ester: An ester derivative with different functional groups.
Uniqueness
2-Cyclopropene-1-carboxylic acid, 1-phenyl- is unique due to the presence of the cyclopropene ring, which imparts significant strain and reactivity to the molecule. This makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
特性
CAS番号 |
824425-20-9 |
|---|---|
分子式 |
C10H8O2 |
分子量 |
160.17 g/mol |
IUPAC名 |
1-phenylcycloprop-2-ene-1-carboxylic acid |
InChI |
InChI=1S/C10H8O2/c11-9(12)10(6-7-10)8-4-2-1-3-5-8/h1-7H,(H,11,12) |
InChIキー |
VLEUMYRBUYHIJL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2(C=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-Phenoxyphenyl)-7-(1h-pyrrol-2-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14205909.png)
![3-{[1-(2-Iodophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B14205913.png)
![4-(8,8-Difluoro-1-bicyclo[5.1.0]octanyl)morpholine;hydrochloride](/img/structure/B14205924.png)
![3-[(1R)-1-methoxy-1-phenylethyl]-5-methyl-1H-pyrazole](/img/structure/B14205934.png)
![1,3-Dimethoxy-5-[(oct-1-en-3-yl)oxy]benzene](/img/structure/B14205938.png)
![3-[Bis(methylsulfanyl)methylidene]-6-phenyloxane-2,4-dione](/img/structure/B14205947.png)
![2,2'-({2-[(4-Nitrobenzoyl)oxy]ethyl}azanediyl)diacetic acid](/img/structure/B14205949.png)
